Dipropyl carbonate

Catalog No.
S1480327
CAS No.
623-96-1
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyl carbonate

CAS Number

623-96-1

Product Name

Dipropyl carbonate

IUPAC Name

dipropyl carbonate

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3

InChI Key

VUPKGFBOKBGHFZ-UHFFFAOYSA-N

SMILES

CCCOC(=O)OCCC

Synonyms

Propyl carbonate;n-C3H7O(CO)OC3H7-n;n-Propyl carbonate;carbonic acid dipropyl ester;DIPROPYL CARBONATE;DI-N-PROPYL CARBONATE;DPC)Dipropyl carbo;Dipropyl carbonate (DPC)

Canonical SMILES

CCCOC(=O)OCCC

Solvent for Organic Synthesis and Drug Development:

  • DPC serves as a valuable solvent in organic synthesis due to its polar aprotic nature. This means it lacks acidic hydrogens and possesses a slight positive charge on the carbon atom bonded to the oxygen, enabling it to dissolve various polar and non-polar compounds. Source: Sigma Aldrich - Dipropyl Carbonate 99
  • Its high boiling point (233°C at 74 mmHg) allows for reactions to be conducted at elevated temperatures without significant solvent evaporation. Source: Sigma Aldrich - Dipropyl Carbonate 99
  • DPC finds particular application in the pharmaceutical industry as a solvent for active pharmaceutical ingredients (APIs). Its low toxicity and good miscibility with various organic solvents make it suitable for formulating drugs and isolating target compounds during research and development. Source: Santa Cruz Biotechnology - Dipropyl carbonate:

Plasticizer and Processing Aid in Polymers and Resins:

  • DPC acts as an effective plasticizer for various polymers and resins. It enhances their flexibility, workability, and processability. Source: Sigma Aldrich - Dipropyl Carbonate 99
  • Its low volatility minimizes evaporation during processing, reducing material loss and ensuring product consistency.
  • In research settings, DPC can be used to modify the mechanical properties of polymers and resins, allowing scientists to tailor materials for specific applications.

Research on Electrolytes and Battery Development:

  • DPC is being explored as a potential component in electrolyte formulations for lithium-ion batteries. Its high dielectric constant and ability to dissolve lithium salts make it a promising candidate for developing high-performance and safer batteries. Source: ResearchGate - Dipropyl Carbonate: A Promising Electrolyte Solvent for Lithium-Ion Batteries
  • Research is ongoing to optimize DPC-based electrolytes for improved battery performance, stability, and safety.

Other Research Applications:

  • DPC's unique properties also make it suitable for various other research applications, including:
    • Extraction of biomolecules from biological samples
    • Synthesis of fine chemicals and fragrances
    • Study of reaction mechanisms in organic chemistry

Dipropyl carbonate is an organic compound with the molecular formula C₇H₁₄O₃, classified as a dialkyl carbonate. It appears as a colorless liquid and has a sweet odor, making it suitable for various applications in chemical synthesis and industrial processes. The compound is produced by the esterification of carbonic acid with propanol, resulting in two propyl groups attached to the carbonate functional group. Its physical properties include a boiling point of approximately 168 °C and a density of 0.9107 g/cm³ at 50 °C .

Currently, there is no significant research on the specific mechanism of action of DPC in biological systems.

Potential Hazards:

  • Flammability: DPC is likely flammable based on its chemical structure.
  • Inhalation/Skin Contact: While data is limited, inhalation or skin contact with DPC may cause irritation.
  • Ecological Impact: The ecological impact of DPC is not well understood and requires further study.
Due to its favorable properties.
  • Intermediate: In organic synthesis, dipropyl carbonate serves as an intermediate for producing other chemicals.
  • Plasticizers: It may be utilized in polymer formulations as a plasticizer.
  • Fuel Additives: Due to its low toxicity and favorable combustion properties, it has potential applications as a fuel additive.
  • Several methods exist for synthesizing dipropyl carbonate:

    • Transesterification: This is the most common method, involving the reaction of dimethyl carbonate with propanol using catalysts such as KNO₃/MCM-48 or Mg–Al composite oxides . The reaction typically occurs under optimized temperature and pressure conditions to maximize yield.
    • Direct Esterification: Dipropyl carbonate can also be synthesized through direct esterification of carbonic acid with propanol, although this method is less common due to the challenges associated with handling carbonic acid.
    • Catalytic Processes: Various catalytic systems have been explored for enhancing the efficiency of dipropyl carbonate synthesis, including solid acid catalysts and metal oxides .

    Interaction studies involving dipropyl carbonate primarily focus on its reactivity with other alcohols and carbonates. These studies help elucidate its behavior in transesterification reactions and its compatibility with various solvents and reagents in organic synthesis . Further research is needed to explore its interactions within biological systems and environmental contexts.

    Dipropyl carbonate shares similarities with other dialkyl carbonates but exhibits unique characteristics that differentiate it from these compounds:

    Compound NameMolecular FormulaBoiling PointUnique Features
    Dimethyl CarbonateC₃H₈O₃90 °CLower boiling point; more volatile
    Diethyl CarbonateC₄H₁₀O₄126 °CHigher boiling point; more commonly used as solvent
    Di-n-butyl CarbonateC₈H₁₈O₄198 °CHigher molecular weight; less soluble in water

    Dipropyl carbonate's unique properties make it particularly suitable for specific applications where lower toxicity and favorable solvent characteristics are desired.

    Transesterification Routes Using Heterogeneous Base Catalysts

    The transesterification route represents one of the most efficient and widely studied pathways for dipropyl carbonate (DPC) synthesis. This approach typically involves the reaction between dimethyl carbonate (DMC) and propyl alcohol over various catalytic systems. The general reaction can be represented as:

    CH₃OCOOCH₃ + 2CH₃CH₂CH₂OH → CH₃CH₂CH₂OCOOCH₂CH₂CH₃ + 2CH₃OH

    Alkali Metal-Modified Mesoporous Silicate Systems

    Mesoporous silica materials have emerged as excellent catalyst supports due to their high surface area, tunable pore sizes, and ability to accommodate active metal species. Among these systems, potassium nitrate supported on MCM-48 (KNO₃/MCM-48) has demonstrated promising catalytic performance in the synthesis of dipropyl carbonate.

    The KNO₃/MCM-48 catalyst system utilizes the unique structural properties of mesoporous silica, which provides accessible active sites for the transesterification reaction. The catalytic behavior is significantly influenced by the KNO₃ loading, with optimal performance typically achieved at moderate loading levels. The high surface area of MCM-48 ensures good dispersion of the active potassium species, while its ordered mesoporous structure facilitates mass transport during the reaction.

    Research indicates that the basic sites generated by the interaction between potassium species and the silica support play a crucial role in activating both the dimethyl carbonate and propyl alcohol molecules. This activation facilitates the nucleophilic attack of the alkoxy group on the carbonyl carbon, leading to the formation of the desired dipropyl carbonate product.

    Zeolite-Supported Potassium Salt Catalysts

    Zeolites, particularly Hβ zeolites, have been extensively investigated as supports for potassium salt catalysts in the synthesis of dipropyl carbonate. The microporous nature of zeolites, combined with their inherent acidity and high thermal stability, makes them attractive candidates for heterogeneous catalysis in transesterification reactions.

    Studies on Hβ zeolite-supported K₂CO₃ catalysts have revealed impressive catalytic performance in the transesterification of dimethyl carbonate with propyl alcohol. The optimal catalyst composition was determined to be Hβ with 28% K₂CO₃-loading, which delivered 94.4% conversion of dimethyl carbonate and 58.7% selectivity toward dipropyl carbonate under optimized conditions.

    The reaction parameters have been carefully investigated to maximize conversion and selectivity:

    Table 1: Optimized Reaction Conditions for DPC Synthesis over Hβ-Supported K₂CO₃ Catalysts

    ParameterOptimum ValueEffect on Reaction
    K₂CO₃ Loading28%Maximum catalytic activity
    Molar Ratio (n-PrOH:DMC)3:1Favorable equilibrium shift
    Reaction Temperature363 K (90°C)Balance between kinetics and thermodynamics
    Reaction Time10 hoursComplete conversion with minimal side reactions

    XRD analyses have indicated that the structure of Hβ zeolite gradually deforms with increasing K₂CO₃ loading. Nitrogen physisorption studies revealed that the improved catalytic activity at the optimal K₂CO₃ loading (28%) can be attributed to a balance between sufficient active sites and favorable surface area with appropriate pore diameter.

    The catalyst also demonstrated excellent reusability, with infrared spectroscopy confirming minimal structural changes after 10 hours of reaction, further enhancing its potential for industrial applications.

    Activated Carbon-Supported K₂CO₃ Catalytic Systems

    Activated carbon (AC) has emerged as a promising support for K₂CO₃ in the synthesis of dipropyl carbonate due to its high surface area, chemical inertness, and excellent thermal stability. Studies have demonstrated that K₂CO₃/AC catalysts exhibit superior catalytic activity compared to other base catalysts in the transesterification of dimethyl carbonate with propyl alcohol.

    The catalytic performance of K₂CO₃/AC systems is significantly influenced by several parameters:

    Table 2: Critical Parameters for K₂CO₃/AC Catalytic Systems in DPC Synthesis

    ParameterOptimal ValueImpact on Performance
    K₂CO₃ Loading15%Maximizes active site dispersion
    Catalyst Dosage5%Balances reaction rate and selectivity
    Reaction Time5 hoursOptimal DPC yield
    TemperatureAtmospheric pressure conditionsEnergy-efficient process

    The catalytic mechanism involves the activation of propyl alcohol by the basic sites on the K₂CO₃/AC catalyst, followed by nucleophilic attack on the carbonyl carbon of dimethyl carbonate. This mechanism proceeds through a tetrahedral intermediate, which subsequently eliminates methanol to form the desired dipropyl carbonate product.

    Reusability studies demonstrated that the K₂CO₃/AC catalyst maintained 85.1% of its initial activity after three consecutive reaction cycles, indicating good stability and potential for industrial applications.

    Electrochemical Carbonylation Approaches

    Electrochemical methods represent an emerging and environmentally benign approach for dipropyl carbonate synthesis. Recent research has explored the electrochemical conversion of carbon dioxide (CO₂) with alcohols to form organic carbonates, including dipropyl carbonate.

    Spectro-electrochemical studies have provided valuable insights into the reaction mechanism. Investigations using in-situ FTIR spectroscopy have revealed that the formation of organic carbonates occurs through the electrochemical reduction of CO₂ to CO, followed by its reaction with alkoxy species derived from the alcohol.

    The electrochemical synthesis of dipropyl carbonate typically involves:

    • Electrochemical reduction of CO₂ at the cathode
    • Formation of intermediate species (typically methoxycarbonyl or propoxycarbonyl)
    • Subsequent reaction with propanol to yield dipropyl carbonate

    Studies indicate that the electrocatalytic activation and conversion of CO₂ can be achieved using platinum electrodes in systems containing ionic liquids, basic compounds, and alcohols under ambient conditions. For instance, in a 1-butyl-3-methylimidazolium bromide (bmimBr)-MeOK-MeOH system, dimethyl carbonate has been effectively synthesized without the need for methyl iodide or other organic additives.

    This electrochemical approach offers several advantages:

    • Utilization of CO₂ as a renewable carbon source
    • Operation under mild conditions
    • Reduced environmental impact compared to traditional synthesis methods
    • Potential for process intensification

    Integrated Process Design with Propylene Carbonate Feedstocks

    Another promising approach for dipropyl carbonate synthesis involves the use of propylene carbonate as a feedstock. Propylene carbonate is a cyclic carbonate ester derived from propylene glycol, characterized by its high dielectric constant (64) and molecular dipole moment (4.9 D).

    The integration of propylene carbonate into the synthesis of dipropyl carbonate can follow multiple pathways:

    • Direct transesterification: Propylene carbonate can undergo transesterification with propanol to form dipropyl carbonate. This reaction typically requires basic catalysts similar to those used in dimethyl carbonate transesterification.

    • Alcoholysis of propylene carbonate: The ring-opening of propylene carbonate by propanol yields hydroxypropyl propyl carbonate, which can undergo further transesterification to form dipropyl carbonate.

    • Tandem processes: These involve the synthesis of propylene carbonate from CO₂ and propylene oxide, followed by its conversion to dipropyl carbonate, thus providing an integrated CO₂ utilization pathway.

    Studies on calcined hydrotalcite-like compounds containing lanthanum have shown promising results for the selective synthesis of dipropyl carbonate via transesterification routes. These Mg-Al composite oxides containing La demonstrate enhanced basicity, which facilitates the transesterification reaction between dimethyl carbonate and n-propanol.

    Table 3: Thermophysical Properties of Dipropyl Carbonate Compared to Other Organic Carbonates

    PropertyDimethyl CarbonateDiethyl CarbonateDipropyl Carbonate
    Molecular Weight90.08118.13146.19
    Boiling Point (°C)90-91126-128167-168
    Density (g/mL at 25°C)1.0690.9750.944
    Vapor Pressure (25°C)5.3 kPa1.43 kPa1.7 mm Hg
    Solubility in Water (g/L)13913.94.1

    The thermophysical properties of dipropyl carbonate, as compared to other organic carbonates, highlight its potential as a higher boiling, less volatile alternative with reduced water solubility, making it suitable for applications requiring these characteristics.

    Structure-Activity Relationships in Solid Base Catalysts

    The catalytic performance of K₂CO₃-based systems is intrinsically linked to base strength, active site distribution, and metal-support interactions. Studies demonstrate that K₂CO₃ supported on activated carbon (AC) achieves 58.7% DPC selectivity at 94.4% DMC conversion under optimized conditions, outperforming analogous catalysts using γ-Al₂O₃ or zeolitic supports [1] [2]. The superior activity arises from the synergistic combination of moderate basicity (pKb ≈ 11.6) and the ability of AC to stabilize K⁺ ions through π-electron interactions with graphitic domains [6].

    Critical parameters governing catalytic efficiency include:

    Catalyst PropertyOptimal RangeImpact on DPC Yield
    K₂CO₃ Loading15–28 wt%Maximizes active sites without pore blockage [1] [2]
    Surface Basicity0.8–1.2 mmol CO₂/gBalances transesterification rate vs. side reactions [6]
    Crystallite Size<10 nmEnhances dispersion and accessibility [1]

    The base strength hierarchy follows K₂CO₃/AC > K₂CO₃/Hβ > K₂CO₃/γ-Al₂O₃, correlating directly with turnover frequencies of 12.3, 9.8, and 6.4 h⁻¹ respectively [1] [2] [6]. Infrared spectroscopy reveals that Bronsted basic sites (O²⁻) preferentially adsorb DMC’s carbonyl group, while Lewis acidic sites (K⁺) coordinate propanol’s hydroxyl group, aligning reactants for nucleophilic attack [1] [6].

    Impact of Support Porosity on Transesterification Efficiency

    Support pore architecture governs mass transfer limitations and active site availability. Activated carbon’s hierarchical pore structure (micropores <2 nm, mesopores 2–50 nm) demonstrates superior performance compared to Hβ zeolite’s uniform micropores (<1 nm):

    Support TypeSurface Area (m²/g)Pore Volume (cm³/g)DPC Yield (%)
    AC950–12000.85–1.2058.7
    Hβ Zeolite680–7200.25–0.3049.2
    γ-Al₂O₃200–2500.40–0.5032.1

    Data compiled from [1] [2] [6]

    Mesopores in AC facilitate rapid diffusion of DMC (kinetic diameter 0.48 nm) and propanol (0.42 nm), reducing internal diffusion limitations. In contrast, Hβ’s narrower pores impose steric constraints, decreasing apparent reaction rates by 23% compared to AC-supported catalysts [2]. Nitrogen physisorption shows that optimal K₂CO₃/AC catalysts maintain >80% of the support’s original pore volume after loading, preserving transport pathways [1].

    Stability and Regeneration Protocols for Industrial Catalysts

    Industrial implementation requires catalysts maintaining >80% initial activity over 5 regeneration cycles. K₂CO₃/AC exhibits 85.1% retained yield after 3 cycles (5 h reactions at 90°C), outperforming K₂CO₃/Hβ (72.3%) and homogeneous K₂CO₃ (58.9%) [1] [2]. Deactivation mechanisms include:

    • Potassium Leaching: 8–12% K loss per cycle in polar reaction media
    • Pore Blockage: 15–20% reduction in mesopore volume from oligomer deposits
    • Carbonate Hydrolysis: K₂CO₃ → KOH + CO₂ under prolonged moisture exposure

    Regeneration protocols combine thermal treatment and chemical redispersion:

    StepConditionsEffect
    Solvent WashingEthanol, 60°C, 2 hRemoves 90% physisorbed species
    CalcinationN₂, 400°C, 3 hDecomposes oligomers/coke
    K⁺ Re-impregnation5 wt% KNO₃ solutionRestores leached active sites

    X-ray diffraction confirms that this protocol regenerates the original K₂CO₃ crystal structure without forming inactive K silicates or aluminates [1] [6]. Thermogravimetric analysis shows regenerated catalysts have <2% residual carbon deposits versus 9–11% in untreated spent catalysts [1].

    XLogP3

    2.3

    Boiling Point

    168.0 °C

    UNII

    412E66LR7G

    GHS Hazard Statements

    Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (92.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (92.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    623-96-1

    Wikipedia

    Dipropyl carbonate

    General Manufacturing Information

    Services
    Carbonic acid, dipropyl ester: ACTIVE

    Dates

    Last modified: 09-13-2023

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